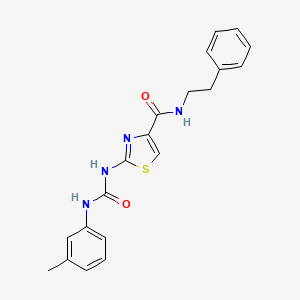

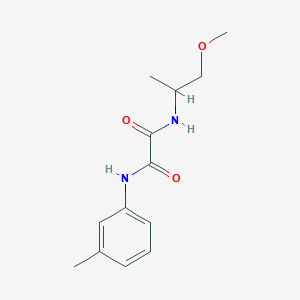

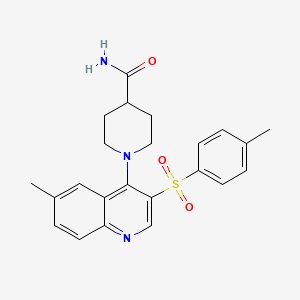

N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the reaction of precursors under specific conditions . For instance, the synthesis of thiazole carboxamide derivatives involves the reaction of 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid with aniline derivative in the presence of DMAP and EDC in dichloromethane (DCM) under argon gas .Molecular Structure Analysis

The molecular structure of “N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide” can be analyzed using various spectroscopic techniques. These include 1H nuclear magnetic resonance (NMR), 13C NMR, and high-resolution mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied for their potential antibacterial activity . The presence of halogen groups such as chloro or fluoro has been observed to enhance the antibacterial activity of newly synthesized compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques, including 1H NMR, 13C NMR, IR, and HRMS spectrum analysis .Aplicaciones Científicas De Investigación

Antiviral Research

Research on thiazole C-nucleosides, including compounds structurally related to N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, has demonstrated significant antiviral activities. These compounds were evaluated for their efficacy against viruses such as herpes, parainfluenza, and rhinovirus, showing potential as antiviral agents due to their ability to inhibit guanine nucleotide biosynthesis, a critical pathway for viral replication (Srivastava et al., 1977).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of ureidopyrimidinones attached to a carbazolyl spacer have been synthesized, leading to the formation of highly viscous, supramolecular polymers. These findings suggest potential applications in the development of new materials with unique physical properties, beneficial for various technological and industrial applications (Yang et al., 2011).

Antimicrobial Activity

The synthesis and characterization of N-p-tolyl derivatives have been explored, revealing insights into their crystal structures and potential for forming intra and intermolecular hydrogen bonds. Such compounds have implications in the development of new drugs with improved efficacy and reduced resistance patterns (Vasu et al., 2004). Additionally, compounds with thiazole carboxamide frameworks have been assessed for their antibacterial activities, showing promising results against pathogens like E. coli, indicating their potential as novel antibacterial agents (Aktan et al., 2017).

Propiedades

IUPAC Name |

2-[(3-methylphenyl)carbamoylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-14-6-5-9-16(12-14)22-19(26)24-20-23-17(13-27-20)18(25)21-11-10-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVIIFQXNPBHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2723625.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2723632.png)

![Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2723637.png)

![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2723641.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2723644.png)